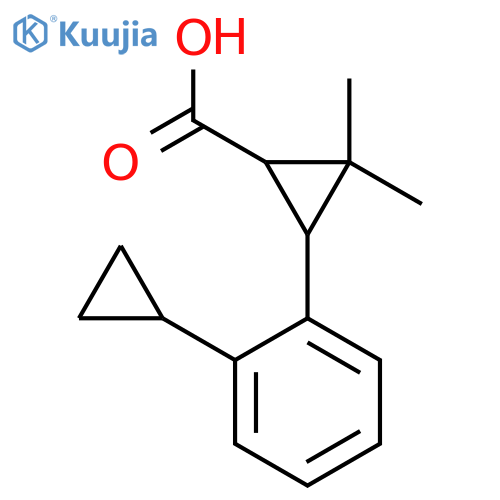Cas no 2013609-55-5 (3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2013609-55-5
- EN300-1844561
-
- インチ: 1S/C15H18O2/c1-15(2)12(13(15)14(16)17)11-6-4-3-5-10(11)9-7-8-9/h3-6,9,12-13H,7-8H2,1-2H3,(H,16,17)
- InChIKey: SBVHEGMMPKJUQE-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2=CC=CC=C2C2CC2)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 230.130679813g/mol
- どういたいしつりょう: 230.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3Ų
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844561-5.0g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1844561-0.5g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-2.5g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-10g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-1.0g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1844561-0.25g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-5g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-0.05g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-0.1g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1844561-10.0g |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2013609-55-5 | 10g |
$5590.0 | 2023-06-03 |
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
9. Book reviews
3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview
3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid, also known by its CAS number 2013609-55-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane-containing carboxylic acids, which are known for their interesting chemical properties and potential applications in drug design. The molecule consists of a cyclopropane ring fused with a phenyl group and substituted with a carboxylic acid moiety, making it a versatile building block for various chemical reactions.
The synthesis of 3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid involves a multi-step process that typically begins with the preparation of the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored the use of transition metal catalysts to facilitate the formation of the cyclopropane ring, which is a critical step in constructing this compound.
The structural uniqueness of this compound lies in its combination of a rigid cyclopropane ring and a flexible phenyl group. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for various applications. For instance, the compound has been studied as a potential lead molecule in drug discovery programs targeting specific biological pathways. Its ability to interact with proteins through both hydrophobic and hydrogen bonding interactions makes it particularly promising in this context.
Recent studies have focused on the pharmacokinetic properties of 3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining its suitability as a drug candidate. Preliminary results indicate that the compound exhibits favorable pharmacokinetic characteristics, suggesting that it could be further developed into a therapeutic agent.
In addition to its potential pharmaceutical applications, this compound has also been investigated for its role in agrochemicals. Its ability to inhibit certain enzymes associated with plant pathogens has led to exploratory studies in crop protection. The development of such compounds requires careful consideration of their environmental impact, and researchers are actively working on optimizing their synthesis to minimize ecological risks.
The use of computational chemistry tools has significantly enhanced our understanding of the properties of 3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid. Molecular modeling studies have provided insights into its three-dimensional structure, stability, and reactivity. These computational approaches have also facilitated the prediction of its interactions with biological targets, accelerating the drug discovery process.
In conclusion, 3-(2-Cyclopropylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and favorable chemical properties make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple fields.
2013609-55-5 (3-(2-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1932024-06-0((2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide)
- 2034390-24-2(4-ethoxy-3-fluoro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)
- 1593713-04-2(1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane)
- 2171539-42-5(3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid)
- 2228230-13-3(4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid)
- 1285445-47-7(3-Iso-Butoxy-4-methoxybenzoyl chloride)
- 1354010-58-4(2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone)
- 103629-72-7(Prosaikogenin D)
- 1804463-85-1(4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid)
- 143163-72-8(2-(bromomethyl)-5-chloro-1,3-benzothiazole)




